molecular formula C18H24N4O2 B160284 7-Hydroxygranisetron CAS No. 133841-15-3

7-Hydroxygranisetron

Cat. No. B160284
CAS RN: 133841-15-3
M. Wt: 328.4 g/mol
InChI Key: AJEBHUMZPBDLQF-YHWZYXNKSA-N
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Description

7-Hydroxygranisetron is a metabolite of granisetron . Granisetron is a serotonin 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy . Its main effect is to reduce the activity of the vagus nerve, which is a nerve that activates the vomiting center in the medulla .


Molecular Structure Analysis

The molecular formula of this compound is C18H24N4O2 . It has an average mass of 328.409 Da and a mono-isotopic mass of 328.189911 Da .


Chemical Reactions Analysis

This compound is produced almost exclusively by CYP1A1, while 9’-desmethylgranisetron is preferentially produced by CYP3A4 . This suggests that these two enzymes play a significant role in the metabolism of granisetron to this compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 583.7±50.0 °C at 760 mmHg . The compound has a molar refractivity of 90.7±0.5 cm3 . It has 6 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Metabolism in Human Liver Microsomes

7-Hydroxygranisetron is primarily metabolized to this compound in human liver microsomes, mainly through the action of the cytochrome P450 (CYP)1A1 enzyme. This metabolism process plays a significant role in drug pharmacokinetics and can vary between individuals due to differences in enzyme activity (Nakamura et al., 2005).

Kinetic Deuterium Isotope Effects

Studies on kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation, catalyzed by human cytochromes P450, reveal insights into the enzymatic processes involving 7-hydroxy derivatives. These studies contribute to a deeper understanding of the metabolic pathways and kinetics of compounds like this compound (Kim et al., 2006).

Biomonitoring of Fragrance Chemicals

Research on biomonitoring of fragrance chemicals, such as 7-hydroxycitronellal, a related compound to this compound, provides valuable data on human exposure to these chemicals. This can have implications for understanding the environmental and biological interactions of similar compounds (Pluym et al., 2020).

UPLC-MS/MS Method for Biomonitoring

The development of analytical methods like UPLC-MS/MS for biomonitoring exposures to compounds like 7-hydroxycitronellal showcases the advancements in detecting and quantifying such chemicals in biological samples. This is crucial for the pharmacokinetics and toxicity studies of related compounds like this compound (Stoeckelhuber et al., 2017).

Single-Layer MnO2 Nanosheets in Fluorescence Studies

Investigations into the suppression of fluorescence by single-layer MnO2 nanosheets using 7-hydroxycoumarin can inform the development of sensitive sensing methods for biological and chemical analyses, potentially applicable to compounds like this compound (Zhai et al., 2014).

Impact on Cellular Transformations

Research on 7-hydroxycoumarin's ability to inhibit oncogene-induced transformation in murine fibroblasts provides insights into the potential therapeutic applications of similar compounds in cancer treatment and prevention (Seliger & Pettersson, 2005).

Bioavailability Studies

Studies on the bioavailability of hydroxycinnamic acids, related to 7-hydroxy compounds, using simulated digestion and Caco-2 intestinal cells, can contribute to understanding the absorption and bioavailability of compounds like this compound (Lee et al., 2014).

Mechanism of Action

Target of Action

7-Hydroxygranisetron is a metabolite of granisetron . Granisetron is a potent, selective antagonist of 5-HT3 receptors . These receptors are a type of serotonin receptor found both centrally (in the medullary chemoreceptor zone) and peripherally (in the GI tract) . They play a crucial role in the vomiting reflex, making them a key target for antiemetic drugs .

Mode of Action

This compound, like granisetron, works by inhibiting 5-HT3 receptors . This inhibition reduces the activity of the vagus nerve, a nerve that activates the vomiting center in the medulla oblongata . By blocking the action of serotonin (a substance that can trigger nausea and vomiting) on 5-HT3 receptors, this compound can prevent nausea and vomiting .

Biochemical Pathways

The metabolism of granisetron to this compound is primarily facilitated by the enzyme CYP1A1 . This enzyme is responsible for the 7-hydroxylation of granisetron . The process of 7-hydroxylation is a major metabolic pathway for granisetron .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to those of its parent compound, granisetron. Granisetron is well absorbed and extensively metabolized in the liver . Its metabolism results in the formation of several metabolites, including this compound

Result of Action

The primary result of this compound’s action is the prevention of nausea and vomiting . This is achieved through its inhibition of 5-HT3 receptors, which reduces the activity of the vagus nerve and subsequently the activation of the vomiting center in the medulla oblongata .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances can induce or inhibit the activity of CYP1A1, the enzyme responsible for the 7-hydroxylation of granisetron . This could potentially affect the levels of this compound in the body. Furthermore, factors such as pH and temperature could potentially impact the stability and efficacy of the compound .

Safety and Hazards

7-Hydroxygranisetron may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24)/t11?,12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEBHUMZPBDLQF-YHWZYXNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133841-15-3
Record name 7-Hydroxygranisetron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133841153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-HYDROXYGRANISETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8LX5R3UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary enzyme responsible for the formation of 7-hydroxygranisetron from granisetron in the human liver?

A1: Research indicates that cytochrome P450 1A1 (CYP1A1) plays the major role in metabolizing granisetron into this compound within human liver microsomes. [] This finding highlights CYP1A1's significant contribution to the drug's metabolic pathway.

Q2: Are there other metabolic pathways for granisetron, and if so, how do they compare to the 7-hydroxylation pathway?

A2: Yes, besides 7-hydroxylation, another metabolic pathway for granisetron involves 9'-demethylation. While CYP3A4 primarily drives this pathway, studies using human liver microsomes demonstrate that both CYP1A1 and CYP3A4 contribute to granisetron's 9'-demethylation. [] Interestingly, there's considerable individual variability in the ratio of this compound to 9'-desmethylgranisetron formation. This variability suggests potential individual differences in the expression or activity of the CYP enzymes involved.

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